molecular formula C12H13N3 B1404658 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile CAS No. 1220040-49-2

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile

Cat. No.: B1404658
CAS No.: 1220040-49-2
M. Wt: 199.25 g/mol
InChI Key: DUDNCLOJTBRGKO-WEVVVXLNSA-N
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Description

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile is an organic compound with the molecular formula C12H13N3. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidinyl vinyl group and a nitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile can be achieved through multicomponent coupling reactions. One common method involves the alkynylation-addition sequence, where pyrrolidine is used as an amine to provide a pseudo four-component synthesis. This method typically yields the desired compound in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of pyrrolidine as a key reagent suggest that scalable synthesis could be developed based on laboratory-scale methods.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The vinyl group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine ring and pyrrolidinyl vinyl group allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Pyrrolidin-1-yl)vinyl)picolinonitrile: A closely related compound with similar structural features.

    2-(Pyrrolidin-1-yl)vinylbenzyl pivalate: Another compound with a pyrrolidinyl vinyl group, but with different substituents on the aromatic ring.

Uniqueness

3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(E)-2-pyrrolidin-1-ylethenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-12-11(4-3-6-14-12)5-9-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDNCLOJTBRGKO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=CC2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)/C=C/C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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